molecular formula C15H19N B12808016 4-(1-Adamantyl)pyridine CAS No. 60159-38-8

4-(1-Adamantyl)pyridine

Cat. No.: B12808016
CAS No.: 60159-38-8
M. Wt: 213.32 g/mol
InChI Key: KYQAVZLMVPKEEQ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₉N. It is characterized by the presence of an adamantyl group attached to the fourth position of a pyridine ring. The adamantyl group is a bulky, tricyclic structure that imparts unique properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Adamantyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with 1-bromoadamantane. This reaction typically occurs under mild conditions and can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine . Another method involves the use of montmorillonite K10 catalyst in a one-step procedure, where N-(adamantan-1-yl)acetoacetamide reacts with aldehyde derivatives and ammonium acetate in ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The montmorillonite K10 catalyst method is particularly favored for its simplicity and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and adamantyl derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(1-Adamantyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • 4-(1-Adamantyl)benzene
  • 4-(1-Adamantyl)aniline
  • 4-(1-Adamantyl)phenol

Comparison: Compared to these similar compounds, 4-(1-Adamantyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. The combination of the adamantyl group and the pyridine ring makes it a versatile compound for various applications .

Properties

CAS No.

60159-38-8

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4-(1-adamantyl)pyridine

InChI

InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2

InChI Key

KYQAVZLMVPKEEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4

Origin of Product

United States

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